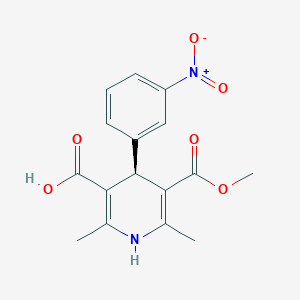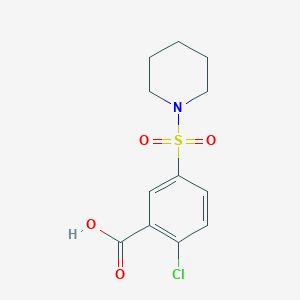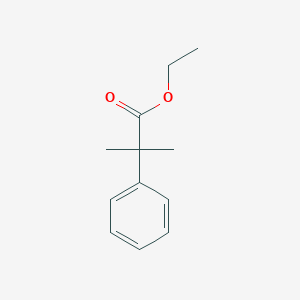
(4r)-5-(甲氧羰基)-2,6-二甲基-4-(3-硝基苯基)-1,4-二氢吡啶-3-羧酸
描述
Synthesis Analysis
The synthesis of this compound has been explored through various methodologies, including modified synthetic procedures under phase transfer catalysis. Li Ruo-qi et al. (2008) described a method where the target compound was obtained in a total yield of 81% using methanol as solvent under specific conditions (Li Ruo-qi, 2008). The stereoselectivity and potential as a calcium antagonist of similar compounds have also been studied, providing insight into the synthesis and application of these compounds in medicinal chemistry (K. Tamazawa et al., 1986).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives, including this compound, is crucial for their biological activity. Studies have determined the absolute configuration of enantiomers and diastereoisomers of related compounds, providing a foundation for understanding the molecular structure and its implications for pharmacological activity (K. Tamazawa et al., 1986).
Chemical Reactions and Properties
The electrochemical behavior of similar unsymmetrical dihydropyridines has been investigated, revealing insights into their reductive and oxidative transformations in protic mediums. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds (J. David et al., 1995).
Physical Properties Analysis
Research into the crystal structures and pharmacological activities of calcium channel antagonists based on the dihydropyridine skeleton has provided valuable information on the relationship between the molecular structure, particularly the degree of ring puckering, and biological activity. This research helps in understanding how structural features influence the physical properties and efficacy of these compounds (R. Fossheim et al., 1982).
Chemical Properties Analysis
The synthesis and characterization of various dihydropyridine derivatives, including investigations into their crystal structure, spectroscopic properties, and chemical behavior, contribute to a comprehensive understanding of the chemical properties of these compounds. Such studies are pivotal for the development of new materials and drugs based on the dihydropyridine scaffold (M. Mahendra et al., 2004).
科学研究应用
将生物质转化为有价值的化学品
关于将植物生物质转化为糠类衍生物(如 5-羟甲基糠醛 (HMF))及其衍生物的研究,突出了生物质衍生化合物作为化工行业原料的潜力。这些化合物可以替代不可再生的碳氢化合物来源,为生产聚合物、燃料和其他功能材料提供可持续的替代方案 (Chernyshev、Kravchenko 和 Ananikov,2017)。这一背景具有相关性,因为它展示了源自或与生物质相关的复杂有机化合物在可持续化学和材料科学中的更广泛用途。
用于环境修复的高级氧化工艺
通过高级氧化工艺 (AOP) 降解对乙酰氨基酚等污染物是另一个研究领域。这项工作对于从环境中去除难降解化合物至关重要,对水处理和环境保护具有重要意义 (Qutob、Hussein、Alamry 和 Rafatullah,2022)。虽然与所讨论的特定化合物没有直接关系,但这一研究领域强调了化学转化在应对环境挑战中的重要性。
植物中的生物活性化合物
研究植物中的天然羧酸及其生物活性(包括抗氧化和抗菌特性)至关重要。这些研究提供了羧酸之间的结构差异如何影响其生物学效应的见解,这与开发新药和与健康相关的应用至关重要 (Godlewska-Żyłkiewicz 等人,2020)。了解这些关系可以了解复杂羧酸的潜在生物活性。
使用微生物菌株进行生物修复
利用分枝杆菌菌株对芘等污染物进行生物修复代表了一种减轻环境污染的关键策略。这项研究表明,某些细菌具有降解复杂芳烃的能力,为清理受污染场地提供了一条途径 (Qutob、Rafatullah、Muhammad、Alosaimi、Alorfi 和 Hussein,2022)。这些研究中探讨的降解机制和代谢途径可能适用于广泛的复杂有机分子,包括感兴趣的分子。
化学伴侣在疾病治疗中的应用
使用 4-苯基丁酸等化合物来减轻内质网应激并在细胞中维持蛋白质稳态,突出了化学伴侣的治疗潜力。这一研究领域与治疗与蛋白质错误折叠和聚集相关的疾病特别相关 (Kolb、Ayaub、Zhou、Yum、Dickhout 和 Ask,2015)。虽然没有提到所讨论的化合物,但使用小分子影响细胞过程和应激反应的原理可能是相关的。
属性
IUPAC Name |
(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPPUOCSLMCHK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353702 | |
| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | |
CAS RN |
76093-33-9 | |
| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)







